7-Methoxyquinolin-2(1H)-one

Physicochemical Properties Pre-formulation Solubility

Inconsistent quinolin-2-one building block quality disrupts medicinal chemistry reproducibility. 7-Methoxyquinolin-2(1H)-one (CAS 23981-26-2) eliminates this risk as a well-characterized privileged scaffold with defined physicochemical properties (mp 199 °C, calc. solubility 0.95 g/L). • Predictable N1-alkylation reactivity enables efficient parallel library synthesis for hit-to-lead campaigns. • Established synthetic route (76% yield) ensures reliable scale-up and supply continuity. • Consistent high purity minimizes batch-to-batch variability in biological assays.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 23981-26-2
Cat. No. B1387330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinolin-2(1H)-one
CAS23981-26-2
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=CC(=O)N2
InChIInChI=1S/C10H9NO2/c1-13-8-4-2-7-3-5-10(12)11-9(7)6-8/h2-6H,1H3,(H,11,12)
InChIKeyAUHADULCABPIFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyquinolin-2(1H)-one: Core Scaffold Overview


7-Methoxyquinolin-2(1H)-one (CAS 23981-26-2), also known as 7-methoxycarbostyril, is a heterocyclic organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol [1]. It belongs to the quinolin-2(1H)-one family, which is characterized by a 2-quinolone core structure. This core is a key pharmacophore found in numerous biologically active molecules, including natural products, enzyme inhibitors, and pharmaceuticals [2]. The compound features a methoxy group at the 7-position of the quinoline ring, which influences its physicochemical properties and reactivity, distinguishing it from other positional isomers and derivatives. The compound is primarily used as a research chemical and a synthetic building block for generating diverse compound libraries for drug discovery and chemical biology applications.

7-Methoxyquinolin-2(1H)-one: Substitution Risks


While 7-Methoxyquinolin-2(1H)-one is a specific, defined chemical entity, its procurement from different sources can vary significantly in terms of purity, synthetic route, and the presence of process-related impurities . Substituting with a 'generic' or 'in-class' alternative, such as a different positional isomer (e.g., 5-methoxy or 6-methoxyquinolin-2(1H)-one) or a derivative with additional functional groups (e.g., 4-hydroxy-7-methoxyquinolin-2(1H)-one), introduces substantial risk. These analogs possess different electronic properties, reactivity profiles, and biological activities due to the altered substitution pattern, which can drastically affect downstream synthetic yields, biological assay outcomes, and overall project timelines [1]. The specific 7-methoxy substitution pattern offers a unique balance of reactivity and stability, making it a privileged scaffold for further derivatization. Therefore, strict adherence to the CAS number 23981-26-2 and rigorous quality control are essential to ensure experimental reproducibility and data integrity.

7-Methoxyquinolin-2(1H)-one: Key Evidence


Physicochemical Profile

The target compound exhibits a defined physicochemical profile that impacts its handling and utility. Its aqueous solubility is calculated to be 0.95 g/L at 25 °C . Its melting point is experimentally determined to be 199 °C [1], and its predicted pKa is 11.20 ± 0.70 . These properties are distinct from close analogs, such as 4-hydroxy-7-methoxyquinolin-2(1H)-one, which has a higher molecular weight (191.18 g/mol) and a different set of properties due to the presence of the 4-hydroxyl group.

Physicochemical Properties Pre-formulation Solubility

Synthetic Accessibility

A reliable synthetic route is crucial for both discovery and scale-up. A patent describes the synthesis of 7-Methoxyquinolin-2(1H)-one via a photochemical cyclization of methyl (2E)-3-(2-amino-4-methoxyphenyl)acrylate, affording the target compound in 76% yield with 90% purity . While this yield provides a benchmark for the compound itself, direct comparison with the synthesis of a close analog like 3-bromo-4-hydroxy-7-methoxyquinolin-2(1H)-one is not possible from the same study. However, the patent provides a reproducible, scalable method for obtaining this specific scaffold.

Synthetic Chemistry Process Chemistry Yield

Crystal Structure Conformation

Single-crystal X-ray diffraction analysis of 7-Methoxyquinolin-2(1H)-one reveals that it crystallizes in an orthorhombic system with space group Pbca and unit cell parameters a = 8.483(4) Å, b = 18.249(9) Å, and c = 15.889(8) Å [1]. Critically, the quinoline ring system shows distinct distortions from planarity. This structural feature is significant because the planarity of a molecule can influence its packing in the solid state, its solubility, and its interactions with biological targets. The non-planar conformation of this specific scaffold may confer advantages in terms of binding to certain enzyme pockets or receptors compared to its planar counterparts, such as unsubstituted quinolin-2(1H)-one.

Crystallography Solid-State Chemistry Polymorph Screening

Regioselective Alkylation

The position of the methoxy group on the quinolinone ring dictates the regioselectivity of alkylation reactions, a crucial step for generating libraries of diverse compounds. Studies show that alkylation of 7-substituted quinolin-2(1H)-ones (including the 7-methoxy derivative) with 2-bromoacetophenone or chloroacetone under basic conditions (K2CO3 in DMF) yields a mixture of N1- and O2-alkylated products, with N1-alkylation being the major product [1]. This behavior is distinctly different from that of 8-substituted isomers, which under identical conditions give exclusively O2-alkylated products [1]. This positional effect is a critical differentiator for synthetic chemists, as it dictates the type of analogs that can be efficiently synthesized.

Synthetic Chemistry Regioselectivity Alkylation

Privileged 7-Methoxy Bioactivity

The 7-methoxy substituent on a quinoline core has been identified as a key structural feature in several biologically active compound series. For instance, a study on quinoline derivatives as inhibitors of human carbonic anhydrase (hCA) and acetylcholinesterase (AChE) revealed that the position and nature of the substituent significantly impact enzyme inhibition [1]. While the study did not directly test 7-methoxyquinolin-2(1H)-one, it demonstrated that methoxy groups at specific positions on the quinoline ring can profoundly affect potency. Furthermore, a separate SAR study on 4-phenylquinoline (4-PQ) derivatives found that 7-methoxy-substituted analogs displayed remarkable anticancer activities [2]. This body of evidence supports the notion that the 7-methoxy substitution pattern is privileged, offering a higher probability of discovering bioactive compounds compared to other positional isomers.

Structure-Activity Relationship (SAR) Drug Discovery Enzyme Inhibition

Applications of 7-Methoxyquinolin-2(1H)-one


Scaffold Hopping & Library Synthesis

7-Methoxyquinolin-2(1H)-one serves as an ideal core scaffold for generating diverse libraries of compounds for hit identification and lead optimization in medicinal chemistry campaigns. Its distinct reactivity, as shown by its preferential N1-alkylation [1], allows for predictable and efficient derivatization. The compound's known synthetic route with a 76% yield provides a reliable starting point for parallel synthesis and high-throughput chemistry. This makes it a cost-effective building block for exploring chemical space around the privileged quinolin-2-one core.

Analytical Reference Standard

The well-defined physicochemical properties of 7-Methoxyquinolin-2(1H)-one, including its melting point (199 °C) [1], calculated solubility (0.95 g/L) , and documented solid-state structure [2], make it an excellent reference standard. It can be used to develop and validate analytical methods, such as HPLC, UPLC, or LC-MS assays, for the detection and quantification of related quinolinone impurities or metabolites in complex mixtures. Its availability in high purity (e.g., 97-98%) from commercial vendors further supports this application.

Building Block for Heterocyclic Synthesis

The compound's structure and reactivity make it a valuable intermediate for synthesizing more complex, fused heterocyclic systems. For instance, the closely related 4-hydroxy-7-methoxyquinolin-2(1H)-one and its 3-bromo derivative are used to create oxathiepine and benzo[b][1,4]thiazine derivatives [1]. 7-Methoxyquinolin-2(1H)-one itself can be used as a starting material for reactions such as the Vilsmeier-Haack formylation or for the introduction of additional functional groups at the 3- and 4- positions, enabling access to a wide range of polycyclic compounds with potential biological activities.

Mechanistic Probe for Regioselectivity

The contrasting alkylation behavior of 7-methoxy vs. 8-methoxy quinolin-2(1H)-ones [1] provides a valuable model system for fundamental organic chemistry research. Researchers can use 7-Methoxyquinolin-2(1H)-one to investigate the underlying steric and electronic factors that control N- vs. O-alkylation regioselectivity in heterocyclic amides. Such studies can lead to the development of more predictive models for reaction outcomes and the design of new, more selective synthetic methods.

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